molecular formula C20H19F3N4O2S B2769034 2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1251625-52-1

2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2769034
CAS No.: 1251625-52-1
M. Wt: 436.45
InChI Key: JWEDJDZJDCPCNY-UHFFFAOYSA-N
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Description

2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a primary cold sensor in the peripheral nervous system. TRPM8 is activated by cold temperatures and cooling agents like menthol , and its modulation is a significant area of investigation for conditions such as cold allodynia, neuropathic pain, and migraine. By selectively inhibiting TRPM8, this compound serves as a critical pharmacological tool for deconvoluting the complex roles of thermosensory pathways in pain and for validating TRPM8 as a therapeutic target. Beyond pain research, this antagonist is also valuable in oncology, as TRPM8 expression has been documented in various cancers, including prostate and pancreatic cancer, where it is implicated in cell proliferation, migration, and survival . The molecular structure, featuring a 1,2,4-oxadiazole heterocycle linked to a piperidine scaffold, is designed for high receptor affinity and selectivity, making it an essential compound for advanced in vitro and in vivo studies aimed at understanding TRPM8-mediated physiological and pathophysiological processes.

Properties

IUPAC Name

2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O2S/c21-20(22,23)14-4-1-2-5-15(14)24-17(28)12-27-9-7-13(8-10-27)19-25-18(26-29-19)16-6-3-11-30-16/h1-6,11,13H,7-10,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEDJDZJDCPCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The piperidine moiety is then introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo a variety of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Biological Applications

The compound has shown promise in several areas of biological research:

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, similar compounds have demonstrated substantial growth inhibition against various cancer cell lines, including those from glioblastoma and ovarian cancer. The mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX) .

Anti-inflammatory Effects

Molecular docking studies have suggested that the compound may act as a potent inhibitor of inflammatory pathways. The oxadiazole moiety is particularly noted for its ability to modulate inflammatory responses, making it a candidate for further development as an anti-inflammatory agent .

Antimicrobial Properties

Compounds containing thiophene and oxadiazole rings have been reported to possess antimicrobial activities. The unique structural features of this compound may enhance its efficacy against various bacterial strains .

Case Studies

Several case studies highlight the applications of similar compounds:

StudyCompoundApplicationFindings
1N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-acetamideAnti-inflammatorySignificant inhibition of 5-lipoxygenase activity was observed .
25-(Thiophen-2-yl)-1,3,4-thiadiazole derivativesAnticancerShowed up to 86% growth inhibition against specific cancer cell lines .
3Tert-butyl 4-(3-thiophen-2-Yl-1,2,4-Oxadiazol-5-Yl)piperidineAntimicrobialDemonstrated effective antibacterial properties in vitro .

Mechanism of Action

The mechanism of action of 2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and piperidine moiety can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Oxadiazole vs. Thiadiazole/Triazole Derivatives

  • : 2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide replaces the oxadiazole with a thiadiazole ring.
  • –4 : Compounds with 1,2,4-triazole cores (e.g., 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) show altered electronic profiles. Triazoles are less electron-deficient than oxadiazoles, which may influence binding affinity in enzyme-active sites .

Piperidine vs. Alternative Substituents

  • : 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide uses an ethyl-substituted triazole instead of a piperidine-linked oxadiazole. The piperidine in the target compound likely enhances solubility and conformational flexibility, critical for pharmacokinetics .

Substituent Effects

Trifluoromethyl Phenyl Group

  • –4, 6 : Compounds like N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () and benzothiazole derivatives () share the trifluoromethyl group. This moiety is associated with improved metabolic stability and target binding due to its hydrophobic and electron-withdrawing effects .

Thiophene vs. Other Aromatic Groups

  • : The thiophen-2-yl group in the target compound is structurally analogous to furan or pyridine substituents in other analogs (e.g., ). Thiophene’s larger aromatic surface area may enhance stacking interactions compared to smaller heterocycles .

Physicochemical and Pharmacological Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Notes
Target Compound C₂₁H₂₀F₃N₅O₂S 471.48 Oxadiazole, thiophene, piperidine N/A (Theoretical analysis)
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide C₁₅H₁₁ClN₄O₂S₂ 394.86 Thiadiazole, furan Not reported
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₁H₁₆ClN₅OS 445.90 Triazole, pyridine Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide C₁₇H₁₁F₆N₂OS 414.34 Benzothiazole, trifluoromethyl Low synthesis yield (19%)

Research Implications and Trends

  • Synthetic Efficiency : The target compound’s oxadiazole-piperidine scaffold may offer synthetic advantages over benzothiazole derivatives (e.g., ), which showed low yields (19%) under microwave conditions .
  • Bioactivity Potential: Structural analogs with triazole-thioacetamide moieties () demonstrated anti-exudative activity at 10 mg/kg, suggesting the target compound could be optimized for similar applications .
  • Metabolic Stability : The trifluoromethyl group and oxadiazole ring may synergistically enhance metabolic resistance compared to chlorophenyl- or furan-substituted analogs .

Biological Activity

The compound 2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound integrates a piperidine moiety with a 1,2,4-oxadiazole ring and a trifluoromethyl-substituted phenyl group, which contribute to its pharmacological properties.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C17H17N3O2S2
Molecular Weight 359.47 g/mol
IUPAC Name 2-(thiophen-2-yl)-1-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}ethan-1-one
CAS Number Not Available

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against human cancer cell lines such as HeLa and CaCo-2 .
  • Antimicrobial Properties :
    • The presence of thiophene and oxadiazole rings has been linked to enhanced antibacterial and antifungal activities. Compounds in this class have been tested against strains like Staphylococcus aureus and Escherichia coli, showing significant inhibition .
  • Enzyme Inhibition :
    • The compound has potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating Alzheimer's disease and gastric infections respectively .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Protein Targets : The oxadiazole moiety can interact with various protein targets involved in cancer cell signaling pathways.
  • Inhibition of Enzymatic Activity : By binding to active sites of enzymes like AChE and urease, the compound may disrupt normal physiological processes.

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of similar oxadiazole derivatives on several cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited IC50 values ranging from 10 to 30 µM against human cervical carcinoma cells (HeLa) and colon adenocarcinoma cells (CaCo-2) .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of oxadiazole derivatives. The study found that compounds featuring thiophene rings showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL against Staphylococcus aureus .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of thiophene-2-carboximidamide with a carboxylic acid derivative under reflux conditions (e.g., using N,N-dimethylformamide as a solvent and potassium carbonate as a base) .
  • Step 2: Piperidine functionalization via nucleophilic substitution or coupling reactions. Temperature control (60–80°C) and anhydrous conditions are critical to prevent side reactions .
  • Step 3: Acetamide coupling using HATU or EDC/HOBt as activating agents. Solvent choice (e.g., dichloromethane or acetonitrile) impacts reaction efficiency .

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